molecular formula C14H14N6O2 B2808956 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide CAS No. 2034588-56-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B2808956
CAS No.: 2034588-56-0
M. Wt: 298.306
InChI Key: CQRCBUZOAFQQEU-UHFFFAOYSA-N
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Description

The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a pyrrolidine moiety at position 6, and a furan-3-carboxamide substituent.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-14(10-4-6-22-8-10)16-11-3-5-19(7-11)13-2-1-12-17-15-9-20(12)18-13/h1-2,4,6,8-9,11H,3,5,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRCBUZOAFQQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furan and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs, focusing on substituents, biological activities, and physicochemical properties:

Compound Name/ID Core Structure Key Substituents Biological Activity/Application Physicochemical Properties References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolidin-3-yl, furan-3-carboxamide Hypothesized: Enzyme inhibition, antimicrobial Predicted moderate solubility due to furan
E-4b () [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole, propenoic acid Not specified High melting point (253–255°C)
Lin28-1632 () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methylphenyl, N-methylacetamide Lin28 protein inhibition Likely lipophilic (aromatic phenyl group)
Antimicrobial Derivatives () 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine 3-Phenyl benzamide/sulfonamide Antimicrobial (moderate activity) Moderate solubility (polar sulfonamide)
3ab () [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, pyrrolidinyl propenamide Not specified Pale yellow oil (44% yield)
PEF(S) Binders () [1,2,4]Triazolo[4,3-b]pyridazine Pyridines with alkoxyethoxy groups Allosteric PEF(S) binding (displaces TNS) Enhanced solubility (alkoxyethoxy chains)

Key Observations

Substituent Impact on Activity: Pyrrolidine Linkers: The target compound’s pyrrolidine group (shared with 3ab) may enhance conformational flexibility, improving target binding compared to rigid pyrazole or phenyl substituents in E-4b and Lin28-1632 . Furan vs. Phenyl: The furan-3-carboxamide in the target compound likely offers better solubility than Lin28-1632’s phenyl group but less lipophilicity than the trifluoromethyl group in 3ab . Carboxamide vs.

Physicochemical Properties: High melting points in E-4b (253–255°C) correlate with propenoic acid’s polarity, whereas the target compound’s carboxamide may reduce crystallinity, enhancing bioavailability . 3ab’s trifluoromethyl group and oily consistency suggest improved membrane permeability, a trait the target compound may lack due to its furan ring .

Synthetic Accessibility :

  • The target compound’s synthesis could mirror methods used for 3ab (e.g., visible light-mediated C(sp³)–C(sp³) coupling), though yields may vary due to furan’s steric effects .

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